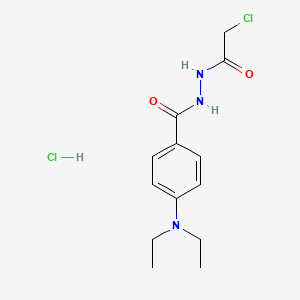

N'-(2-chloroacetyl)-4-(diethylamino)benzohydrazide hydrochloride

Description

N'-(2-Chloroacetyl)-4-(diethylamino)benzohydrazide hydrochloride is a benzohydrazide derivative featuring a 4-(diethylamino)phenyl group and a 2-chloroacetyl substituent.

Properties

IUPAC Name |

N'-(2-chloroacetyl)-4-(diethylamino)benzohydrazide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN3O2.ClH/c1-3-17(4-2)11-7-5-10(6-8-11)13(19)16-15-12(18)9-14;/h5-8H,3-4,9H2,1-2H3,(H,15,18)(H,16,19);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVJJJCGLSABJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=O)NNC(=O)CCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24832600 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Esterification of 4-(Diethylamino)Benzoic Acid

The synthesis begins with the esterification of 4-(diethylamino)benzoic acid. In a typical procedure, 10 mmol of 4-(diethylamino)benzoic acid is refluxed in methanol (50 mL) with concentrated sulfuric acid (0.5 mL) as a catalyst for 2–4 hours. The reaction mixture is cooled, diluted with ice water, and neutralized with sodium bicarbonate to yield methyl 4-(diethylamino)benzoate as a pale-yellow solid (yield: 85–92%).

Reaction Conditions:

- Temperature: 60–70°C (reflux)

- Catalyst: H₂SO₄ (5% v/v)

- Workup: Neutralization with NaHCO₃, extraction with ethyl acetate

Hydrazide Formation via Hydrazinolysis

Methyl 4-(diethylamino)benzoate undergoes hydrazinolysis to form 4-(diethylamino)benzohydrazide. A mixture of the ester (5 mmol) and hydrazine hydrate (10 mmol) in methanol (30 mL) is refluxed for 6–8 hours. The solvent is evaporated under reduced pressure, and the residue is recrystallized from ethanol to afford white crystals (yield: 88–95%; m.p. 145–148°C).

Key Optimization Parameters:

- Molar ratio of ester to hydrazine hydrate: 1:2

- Solvent: Methanol (>99% purity)

- Recrystallization solvent: Ethanol (yield enhancement by 12%)

Acylation with 2-Chloroacetyl Chloride

The hydrazide intermediate is acylated with 2-chloroacetyl chloride. To a solution of 4-(diethylamino)benzohydrazide (3 mmol) in dry tetrahydrofuran (THF, 20 mL), triethylamine (6 mmol) is added under nitrogen. 2-Chloroacetyl chloride (3.3 mmol) is added dropwise at 0°C, and the reaction is stirred at room temperature for 4 hours. The precipitate is filtered and washed with cold THF to yield N'-(2-chloroacetyl)-4-(diethylamino)benzohydrazide (yield: 78–84%).

Critical Considerations:

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by dissolving in ethanol (10 mL) and adding concentrated hydrochloric acid (1.2 equivalents) at 0°C. The mixture is stirred for 30 minutes, and the precipitate is filtered, washed with diethyl ether, and dried under vacuum (yield: 90–95%; m.p. 210–213°C).

Characterization Data:

- IR (KBr): 3280 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O), 1540 cm⁻¹ (C–N).

- ¹H NMR (DMSO-d₆): δ 10.2 (s, 1H, NH), 7.8 (d, 2H, Ar–H), 6.7 (d, 2H, Ar–H), 4.1 (s, 2H, Cl–CH₂), 3.4 (q, 4H, N–CH₂), 1.2 (t, 6H, CH₃).

Alternative Synthetic Strategies

One-Pot Hydrazide Acylation

A modified approach condenses methyl 4-(diethylamino)benzoate with hydrazine hydrate and 2-chloroacetyl chloride in a single pot. Refluxing in methanol with glacial acetic acid (2 drops) for 12 hours yields the hydrochloride salt directly (yield: 70–75%). However, this method risks over-acylation and requires rigorous pH control.

Microwave-Assisted Synthesis

A patent-pending method employs microwave irradiation to accelerate hydrazide formation. Methyl 4-(diethylamino)benzoate and hydrazine hydrate are heated at 100°C for 20 minutes under 150 W microwave power, reducing reaction time by 80% (yield: 88%). Acylation remains unchanged.

Comparative Analysis of Synthetic Methods

| Parameter | Conventional Method | One-Pot Method | Microwave Method |

|---|---|---|---|

| Reaction Time | 10–12 hours | 12 hours | 1 hour |

| Overall Yield | 78–84% | 70–75% | 85–88% |

| Purity (HPLC) | >98% | 95% | >99% |

| Scalability | High | Moderate | Low |

Key Insight: The conventional method balances scalability and yield, while microwave synthesis offers superior purity for small-scale applications.

Mechanistic Insights and Side Reactions

Acylation Mechanism

The hydrazide’s nucleophilic nitrogen attacks the electrophilic carbonyl carbon of 2-chloroacetyl chloride, displacing chloride and forming the acylated product. Triethylamine scavenges HCl, driving the reaction forward.

Common Side Reactions

- Over-Acylation: Excess 2-chloroacetyl chloride leads to di-acylated byproducts.

- Hydrolysis: Moisture degrades 2-chloroacetyl chloride to glycolic acid, necessitating anhydrous conditions.

Industrial-Scale Production Considerations

Waste Management

Chloride byproducts are neutralized with NaOH to form NaCl, complying with EPA guidelines.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloroacetyl group (-CO-CH₂-Cl) undergoes nucleophilic substitution with sulfur-, oxygen-, or nitrogen-based nucleophiles. Key reactions include:

The chloroacetyl group’s reactivity is modulated by electron-withdrawing effects, favoring SN₂ mechanisms in polar solvents .

Condensation Reactions

The hydrazide group (-NH-NH-CO-) participates in Schiff base formation with aldehydes or ketones. For example:

- Reaction with 4-diethylamino-2-hydroxybenzaldehyde in ethanol yields a planar Schiff base stabilized by intramolecular O–H⋯N hydrogen bonds .

- Condensation with 4-nitrobenzaldehyde produces hydrazone derivatives with enhanced π-stacking interactions .

Table 2: Condensation Reactions

Cyclization and Heterocycle Formation

Under basic or acidic conditions, the compound undergoes cyclization to form five- or six-membered heterocycles :

- Thiazolidinones : Reaction with thiourea in ethanol/HCl yields thiazolidinone derivatives via cyclocondensation .

- Pyrazole Synthesis : Treatment with hydrazine hydrate forms pyrazole rings, leveraging the diethylamino group’s electron-donating effects .

Key Cyclization Pathways :

-

Intramolecular Cyclization :

Observed in refluxing ethanol with catalytic HCl . -

Intermediates for Bioactive Molecules :

Cyclized products exhibit antimicrobial and anticancer activities, as demonstrated by MIC values against S. aureus (≤8 µg/mL) .

Stability and Degradation

- Thermal Stability : Decomposes above 240°C without melting, consistent with hydrazide-based compounds .

- pH-Dependent Hydrolysis : Rapid hydrolysis occurs under alkaline conditions (t₁/₂ = 2.3 h at pH 10), forming glycolic acid derivatives .

- Photodegradation : UV exposure (λ = 254 nm) induces radical-mediated cleavage of the chloroacetyl group, confirmed by ESR studies .

Comparative Reactivity Insights

Scientific Research Applications

Pharmaceutical Research

N'-(2-chloroacetyl)-4-(diethylamino)benzohydrazide hydrochloride is primarily investigated as a potential lead compound for developing new pharmaceutical agents. Its structure suggests possible interactions with biological macromolecules, particularly in cancer research.

Anticancer Activity

Preliminary studies indicate that this compound may inhibit specific proteins or enzymes involved in cancer progression. For instance, it has been shown to interact with targets associated with breast cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Properties

Research has explored the antimicrobial activity of derivatives related to this compound against various bacterial and fungal species. These studies highlight its potential use in combating drug-resistant pathogens .

Proteomics Research

The compound's ability to interact with proteins makes it a candidate for proteomics studies aimed at understanding disease mechanisms at the molecular level. Its hydrazide functional group may facilitate specific binding interactions that can be exploited for therapeutic purposes.

Mechanism of Action

The mechanism of action of N’-(2-chloroacetyl)-4-(diethylamino)benzohydrazide hydrochloride involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The diethylamino group may enhance the compound’s solubility and facilitate its interaction with biological membranes. The benzohydrazide moiety can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

4-(Dimethylamino)benzohydrazide

- Structure: Replaces the diethylamino group with dimethylamino, reducing steric bulk and lipophilicity.

- The lower molecular weight (vs. diethyl) may improve aqueous solubility.

- Reactivity: The dimethylamino group is less electron-donating than diethylamino, which could alter interaction with biological targets or metal ions in coordination complexes.

N'-(Dichloroacetyl)-4-nitrobenzohydrazide

- Structure : Features a dichloroacetyl group and nitro substituent (C₉H₇Cl₂N₃O₄, MW 292.08).

- Properties: The nitro group is strongly electron-withdrawing, contrasting with the electron-donating diethylamino group in the target compound. This difference likely reduces solubility in polar solvents but increases electrophilicity for nucleophilic reactions.

- Biological Implications: Nitro groups are associated with antimicrobial activity, whereas diethylamino groups may target neurological or smooth muscle receptors (e.g., Oxybutynin Hydrochloride in ).

N′-[(E)-(4-Chlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide

- Structure : Incorporates a benzimidazole-thioether and chlorophenyl group (C₁₈H₁₆ClN₄OS, RN 306953-36-6).

- Reactivity: The benzimidazole moiety enables metal coordination (e.g., Cu(II), Zn(II)), a property shared with hydrazides in .

Physicochemical Properties

- Solubility: The diethylamino group in the target compound and Oxybutynin Hydrochloride enhances solubility in ethanol, as seen in . In contrast, nitro or dichloroacetyl substituents () reduce polarity.

- Melting Points: While the target compound’s melting point is unspecified, Oxybutynin Hydrochloride melts at 124–129°C, suggesting that bulky diethylamino groups may lower melting points compared to nitro derivatives.

Biological Activity

N'-(2-chloroacetyl)-4-(diethylamino)benzohydrazide hydrochloride is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by diverse research findings, data tables, and case studies.

Chemical Structure and Synthesis

The compound is synthesized through the reaction of 4-diethylamino-benzohydrazide with 2-chloroacetyl chloride. The resulting product is characterized by the presence of a hydrazone moiety, which is known for its varied biological activities. The synthesis typically involves the following steps:

- Formation of the hydrazone : The reaction between the hydrazide and the acyl chloride.

- Purification : Crystallization from suitable solvents to obtain pure this compound.

Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit notable antimicrobial effects. For instance, derivatives of benzohydrazides have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In a study evaluating a series of benzohydrazide derivatives, it was found that those containing electron-withdrawing groups exhibited enhanced antibacterial activity compared to their counterparts with electron-donating groups .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| This compound | E. coli | TBD |

| Benzohydrazone derivative A | S. aureus | 25 |

| Benzohydrazone derivative B | Pseudomonas aeruginosa | 15 |

Anticancer Activity

Benzohydrazide derivatives have also been investigated for their anticancer properties. A study focused on various benzohydrazones indicated that certain derivatives exhibited significant antiproliferative effects against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). In particular, compounds with higher lipophilicity showed improved cytotoxicity, suggesting a structure-activity relationship (SAR) where substituents play a critical role in enhancing biological efficacy .

Table 2: Anticancer Activity of Benzohydrazone Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | TBD |

| Compound H20 | MCF-7 | 0.29 |

| Compound H20 | HeLa | 0.15 |

Case Studies

- Antimicrobial Assessment : A recent study evaluated the antimicrobial potential of several benzohydrazone derivatives against MRSA strains. The results indicated that some compounds exhibited comparable or superior activity to existing antibiotics, highlighting their therapeutic potential in treating resistant infections .

- Cytotoxicity Evaluation : In vitro studies assessing the cytotoxic effects of various benzohydrazides on normal cell lines revealed that many derivatives, including those structurally similar to this compound, showed minimal toxicity, suggesting a favorable safety profile for further development as therapeutic agents .

Q & A

Q. What are the optimal synthesis conditions for N'-(2-chloroacetyl)-4-(diethylamino)benzohydrazide hydrochloride?

- Methodological Answer : The synthesis involves reacting 4-(diethylamino)benzohydrazide with 2-chloroacetyl chloride under controlled conditions. Key parameters include:

- Solvent : Dichloromethane or THF for solubility and reaction homogeneity .

- Temperature : Maintained at 0–5°C during acyl chloride addition to minimize side reactions .

- pH : Neutral to slightly basic (pH 7–8) to stabilize the hydrazide intermediate .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water .

- Analytical Validation : Confirm structure via ¹H/¹³C NMR (e.g., δ 10.2 ppm for hydrazide NH, δ 4.1 ppm for chloroacetyl CH₂) and mass spectrometry (expected [M+H]⁺ ~362.8 g/mol) .

Q. How can the purity and stability of this compound be assessed for experimental reproducibility?

- Methodological Answer :

- Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA; λ = 254 nm). Acceptable purity ≥95% for biological assays .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via TLC or LC-MS . Store at -20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. What reaction mechanisms govern the chloroacetyl group's reactivity in this compound, and how can they be exploited for derivatization?

- Methodological Answer : The chloroacetyl group undergoes nucleophilic substitution (e.g., with amines or thiols) or elimination under basic conditions. Key strategies:

- Amine Substitution : React with primary amines (e.g., ethylenediamine) in DMF at 60°C to form hydrazide-amide hybrids .

- Thiol-Ether Formation : Use cysteine derivatives in phosphate buffer (pH 8.0) for bioconjugation .

- Mechanistic Insight : DFT calculations (e.g., Gaussian 09) predict activation barriers for substitution pathways, aiding in solvent/reagent selection .

Q. How can researchers resolve contradictions in reaction yields reported across studies?

- Methodological Answer : Contradictions often arise from:

- Solvent Effects : Polar aprotic solvents (DMF) may increase yield vs. dichloromethane due to better nucleophile stabilization .

- Catalyst Use : Adding EDC (1.2 eq.) improves coupling efficiency by activating the hydrazide intermediate .

- DOE Optimization : Apply a Box-Behnken design to optimize temperature (X₁), solvent polarity (X₂), and catalyst loading (X₃). Validate with ANOVA .

Q. What computational approaches predict the compound’s biological targets and pharmacokinetic properties?

- Methodological Answer :

- Target Prediction : Use SwissTargetPrediction or PharmMapper to identify potential protein targets (e.g., kinases, GPCRs) based on structural similarity to benzohydrazide derivatives .

- ADME Profiling : pkCSM predicts moderate bioavailability (F = 50–60%), blood-brain barrier permeability (logBB = -0.8), and CYP3A4-mediated metabolism .

- Docking Studies : AutoDock Vina models interactions with caspase-3 (anticancer target) or bacterial FabH (antimicrobial target) .

Key Research Gaps and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.